Erythromycin C-13 is synthesized from erythromycin through various chemical processes that incorporate carbon-13 isotopes into the molecular structure. The original erythromycin is obtained from fermentation processes involving specific strains of bacteria, which produce the antibiotic naturally. The isotopic labeling can be achieved through biosynthetic pathways or chemical modifications that selectively introduce carbon-13 into the compound.
Erythromycin C-13 falls under the classification of macrolide antibiotics, which are characterized by their large lactone ring structure. It is categorized specifically as a 13C-labeled derivative of erythromycin, making it a valuable tool in pharmacological and toxicological research.
The synthesis of erythromycin C-13 can be accomplished through several methods, including:
One common method involves high-performance liquid chromatography (HPLC) followed by cation exchange chromatography to purify erythromycin C-13 from other derivatives. The chromatographic conditions typically include:
This method ensures high purity and yield of erythromycin C-13, suitable for analytical applications .
Erythromycin C-13 retains the core structure of erythromycin but includes carbon-13 isotopes at specific positions. The general formula for erythromycin is , and for its carbon-13 labeled variant, it can be represented as .
Erythromycin C-13 participates in various chemical reactions typical for macrolides, including:
The reactions are often monitored using HPLC coupled with mass spectrometry to determine the fate of the compound in biological systems and to quantify metabolites formed during these processes .
Erythromycin C-13 functions similarly to other macrolides by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. The presence of carbon-13 aids in tracing the compound's distribution and metabolism within biological systems.
Studies have shown that erythromycin and its derivatives exhibit bacteriostatic activity against a wide range of Gram-positive bacteria and some Gram-negative organisms by interfering with peptide chain elongation during translation .
Erythromycin C-13 appears as a white to off-white powder with a melting point ranging from 130°C to 140°C. It is soluble in methanol and slightly soluble in water.
The compound exhibits stability under acidic conditions but can degrade in alkaline environments. Its pH-dependent solubility affects its bioavailability and therapeutic efficacy.
Thermal analysis techniques such as thermogravimetric analysis have been employed to study the stability profile of erythromycin C-13 under various conditions, providing insights into its shelf life and storage requirements .
Erythromycin C-13 is primarily utilized in:
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 17581-52-1